molecular formula C8H10I2O4 B14447893 2,3-Diiodo-2-buten-1,4-diol diacetate CAS No. 73758-43-7

2,3-Diiodo-2-buten-1,4-diol diacetate

Cat. No.: B14447893
CAS No.: 73758-43-7
M. Wt: 423.97 g/mol
InChI Key: FAQDVSANHUPJQT-BQYQJAHWSA-N
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Description

2,3-Diiodo-2-buten-1,4-diol diacetate is an organic compound with the molecular formula C8H10I2O4 It is a derivative of butene, where two iodine atoms are attached to the second and third carbon atoms, and the hydroxyl groups on the first and fourth carbon atoms are acetylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diiodo-2-buten-1,4-diol diacetate typically involves the iodination of 2-butene-1,4-diol followed by acetylation. The iodination can be achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective diiodination at the 2 and 3 positions. The resulting 2,3-diiodo-2-butene-1,4-diol is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield the diacetate derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling iodine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

2,3-Diiodo-2-buten-1,4-diol diacetate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, such as halides, thiols, or amines, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form 2-butene-1,4-diol derivatives, with the removal of iodine atoms.

    Oxidation Reactions: The diacetate groups can be hydrolyzed to form the corresponding diol, which can then undergo further oxidation to form aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of substituted butene derivatives.

    Reduction: Formation of 2-butene-1,4-diol.

    Oxidation: Formation of butene-derived aldehydes or carboxylic acids.

Scientific Research Applications

2,3-Diiodo-2-buten-1,4-diol diacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Potential use in studying the effects of iodine-containing compounds on biological systems.

    Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of iodine atoms, which can be used for imaging and therapeutic purposes.

Mechanism of Action

The mechanism of action of 2,3-Diiodo-2-buten-1,4-diol diacetate involves its reactivity due to the presence of iodine atoms and acetyl groups. The iodine atoms can participate in electrophilic substitution reactions, while the acetyl groups can undergo hydrolysis to release acetic acid. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Butene-1,4-diol diacetate: Similar structure but without iodine atoms.

    2,3-Diiodo-2-butene-1,4-diol: Similar structure but without acetyl groups.

    2-Butyne-1,4-diol diacetate: Similar structure but with a triple bond instead of a double bond.

Properties

CAS No.

73758-43-7

Molecular Formula

C8H10I2O4

Molecular Weight

423.97 g/mol

IUPAC Name

[(E)-4-acetyloxy-2,3-diiodobut-2-enyl] acetate

InChI

InChI=1S/C8H10I2O4/c1-5(11)13-3-7(9)8(10)4-14-6(2)12/h3-4H2,1-2H3/b8-7+

InChI Key

FAQDVSANHUPJQT-BQYQJAHWSA-N

Isomeric SMILES

CC(=O)OC/C(=C(/COC(=O)C)\I)/I

Canonical SMILES

CC(=O)OCC(=C(COC(=O)C)I)I

Origin of Product

United States

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